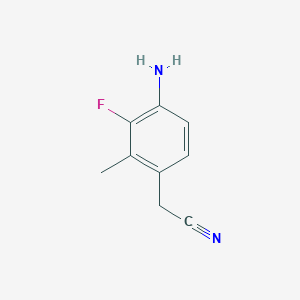

2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile

Description

Properties

CAS No. |

1176335-27-5 |

|---|---|

Molecular Formula |

C9H9FN2 |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-(4-amino-3-fluoro-2-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H9FN2/c1-6-7(4-5-11)2-3-8(12)9(6)10/h2-3H,4,12H2,1H3 |

InChI Key |

WUDMNZJUXLCWKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile typically involves the reaction of 4-amino-3-fluoro-2-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Strecker synthesis, which involves the use of hydrogen cyanide and ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The fluoro and amino groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of fluoro-substituted benzoic acids or other oxidized derivatives.

Reduction: Conversion to primary amines or other reduced forms.

Substitution: Formation of various substituted phenylacetonitrile derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile may exhibit notable biological activities, particularly in drug development. The presence of the amino and fluoro groups enhances its potential to interact with biological targets, including enzymes and receptors, which could modulate various physiological pathways.

Case Study: Antitumor Activity

A study highlighted the compound's potential in inducing DNA damage and cell cycle arrest in cancer cells. Specifically, it was shown to affect MCF-7 breast cancer cells by causing G1 and S phase arrest and inducing DNA adduct formation. This suggests that the compound may have a role in cancer therapeutics, particularly in targeting specific cellular pathways .

Industrial Applications

In industrial settings, this compound can be produced using large-scale batch processes or continuous flow systems. Automation is often utilized for precise control over reaction parameters such as temperature and pressure. Advanced purification techniques like recrystallization and chromatography are employed to meet product specifications.

Summary of Applications

The applications of this compound can be summarized as follows:

- Medicinal Chemistry : Potential drug candidate for cancer therapy.

- Organic Synthesis : Useful intermediate for synthesizing other biologically active compounds.

- Biological Research : Investigated for interactions with biomolecules affecting enzyme activity or receptor binding.

Mechanism of Action

The mechanism by which 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino and fluoro groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile and related phenylacetonitrile derivatives:

*Calculated based on molecular formula C₉H₈F₂N₂.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The amino group (-NH₂) in this compound acts as a strong electron donor, activating the aromatic ring toward electrophilic substitution. This contrasts with chloro (-Cl) or bromo (-Br) substituents in analogs, which deactivate the ring . The fluoro (-F) group is electron-withdrawing but ortho/para-directing, balancing reactivity in the parent compound. In comparison, methoxy (-OCH₃) groups (e.g., ) are stronger electron donors, altering regioselectivity in reactions .

Physicochemical Properties: Water Solubility: The amino group enhances solubility in polar solvents (e.g., acetonitrile/water mixtures, as in ), whereas methyl or bromo substituents reduce solubility . Stability: Analogs with electron-withdrawing groups (e.g., -F, -CN) exhibit greater stability under acidic conditions compared to those with electron-donating groups (-OCH₃) .

Biological Relevance: The methyl group in the 2-position of the parent compound may sterically hinder interactions with enzyme active sites, a feature exploited in kinase inhibitor design .

Research Findings and Data

Electronic Structure Analysis (DFT Insights):

- Studies on structurally related methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives () reveal non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic/heterocyclic rings. This suggests that the parent compound’s HOMO (electron-rich amino group) and LUMO (electron-deficient nitrile) may drive charge-transfer interactions in drug-receptor binding .

Biological Activity

2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile is a compound of interest due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C10H10FN

- Molecular Weight: 177.19 g/mol

- CAS Number: 1176335-27-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and disruption of protein synthesis pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For example, analogs have demonstrated selective cytotoxicity against cancer cell lines, with IC50 values as low as 19 nM against human purine nucleoside phosphorylase (PNP) and 4 nM against Mycobacterium tuberculosis PNP . The mechanism involves the induction of DNA damage and cell cycle arrest in tumor cells, particularly through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. In particular, it has shown promise as a PNP inhibitor, which is crucial in purine metabolism. The selectivity of these inhibitors for pathogenic over human enzymes suggests potential therapeutic applications in treating infections caused by resistant strains .

Study on Antitumor Mechanism

In a study examining the effects of related compounds on MCF-7 breast cancer cells, it was found that treatment led to significant increases in mRNA levels of cytochrome P450 enzymes involved in drug metabolism. This suggests that the compound may enhance the efficacy of other chemotherapeutic agents by modulating metabolic pathways .

Antimicrobial Efficacy Testing

A series of tests were conducted on various bacterial strains to evaluate the antimicrobial efficacy of this compound and its derivatives. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

- DNA Damage Induction : The compound has been shown to cause DNA strand breaks, leading to apoptosis in cancer cells.

- Enzyme Interaction : It interacts with key metabolic enzymes, altering their activity and leading to enhanced therapeutic effects.

- Receptor Modulation : Activation or inhibition of AhR can lead to downstream effects on gene expression related to drug metabolism and cellular stress responses.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Antitumor, Antimicrobial | TBD |

| Quinine | Antimalarial | 10 |

| Dihydroquinine | Antimalarial | 15 |

| 9-Aminoquinine | Antimicrobial | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.